Cas no 1360469-98-2 ((4-(3-Oxomorpholino)phenyl)boronic acid)
(4-(3-Oxomorpholino)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-37098865
- (4-(3-Oxomorpholino)phenyl)boronic acid
- 1360469-98-2
- [4-(3-oxomorpholin-4-yl)phenyl]boronic acid
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- Inchi: 1S/C10H12BNO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h1-4,14-15H,5-7H2
- InChI Key: DGOIDTPTIGQICH-UHFFFAOYSA-N
- SMILES: O1CC(N(C2C=CC(B(O)O)=CC=2)CC1)=O
Computed Properties
- Exact Mass: 221.0859380g/mol
- Monoisotopic Mass: 221.0859380g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70Ų
(4-(3-Oxomorpholino)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37098865-0.05g |
[4-(3-oxomorpholin-4-yl)phenyl]boronic acid |
1360469-98-2 | 95.0% | 0.05g |
$695.0 | 2025-03-18 | |
| Enamine | EN300-37098865-0.1g |
[4-(3-oxomorpholin-4-yl)phenyl]boronic acid |
1360469-98-2 | 95.0% | 0.1g |
$729.0 | 2025-03-18 | |
| Enamine | EN300-37098865-0.25g |
[4-(3-oxomorpholin-4-yl)phenyl]boronic acid |
1360469-98-2 | 95.0% | 0.25g |
$762.0 | 2025-03-18 | |
| Enamine | EN300-37098865-0.5g |
[4-(3-oxomorpholin-4-yl)phenyl]boronic acid |
1360469-98-2 | 95.0% | 0.5g |
$795.0 | 2025-03-18 | |
| Enamine | EN300-37098865-1.0g |
[4-(3-oxomorpholin-4-yl)phenyl]boronic acid |
1360469-98-2 | 95.0% | 1.0g |
$828.0 | 2025-03-18 | |
| Enamine | EN300-37098865-2.5g |
[4-(3-oxomorpholin-4-yl)phenyl]boronic acid |
1360469-98-2 | 95.0% | 2.5g |
$1623.0 | 2025-03-18 | |
| Enamine | EN300-37098865-5.0g |
[4-(3-oxomorpholin-4-yl)phenyl]boronic acid |
1360469-98-2 | 95.0% | 5.0g |
$2401.0 | 2025-03-18 | |
| Enamine | EN300-37098865-10.0g |
[4-(3-oxomorpholin-4-yl)phenyl]boronic acid |
1360469-98-2 | 95.0% | 10.0g |
$3561.0 | 2025-03-18 |
(4-(3-Oxomorpholino)phenyl)boronic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (4-(3-Oxomorpholino)phenyl)boronic acid
(4-(3-Oxomorpholino)phenyl)boronic Acid: A Comprehensive Overview
(4-(3-Oxomorpholino)phenyl)boronic acid, identified by the CAS number 1360469-98-2, is a versatile compound with significant applications in organic synthesis and materials science. This compound has garnered attention in recent years due to its unique structural properties and potential in various chemical reactions, particularly in the field of boron chemistry. The molecule consists of a phenyl ring substituted with a morpholine derivative, which introduces both electronic and steric effects, making it a valuable building block in modern synthetic strategies.
The synthesis of (4-(3-Oxomorpholino)phenyl)boronic acid typically involves multi-step processes that leverage the reactivity of boronic acids. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions involving this compound, leading to novel materials with tailored electronic properties.
One of the most notable applications of (4-(3-Oxomorpholino)phenyl)boronic acid is in the field of drug discovery. Its ability to participate in Suzuki-Miyaura couplings has made it a key intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its role in constructing complex heterocyclic frameworks, which are crucial for developing new pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its role in medicinal chemistry, this compound has found applications in materials science, particularly in the development of advanced polymers and organic electronics. The incorporation of (4-(3-Oxomorpholino)phenyl)boronic acid into polymer backbones has been shown to improve their thermal stability and mechanical properties. Moreover, its use in organic light-emitting diodes (OLEDs) has been explored, with promising results in enhancing device efficiency and lifetime.
The structural versatility of (4-(3-Oxomorpholino)phenyl)boronic acid also extends to its ability to act as a precursor for other functional materials. For example, recent research has focused on its application in metal-organic frameworks (MOFs), where it serves as a bridging ligand to create porous structures with high surface areas. These MOFs have potential uses in gas storage, catalysis, and sensing technologies.
From an environmental perspective, the synthesis and application of (4-(3-Oxomorpholino)phenyl)boronic acid have been optimized to minimize ecological impact. Green chemistry principles have been integrated into its production processes, reducing waste generation and energy consumption. This aligns with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.
In conclusion, (4-(3-Oxomorpholino)phenyl)boronic acid stands as a testament to the ongoing innovation in chemical synthesis and materials development. Its unique properties continue to drive research across multiple disciplines, ensuring its relevance as a key compound in both academic and industrial settings.
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